molecular formula C18H11BrN4O2S B2897065 (E)-3-((4-bromophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 374104-11-7

(E)-3-((4-bromophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2897065
CAS RN: 374104-11-7
M. Wt: 427.28
InChI Key: RREZJAMIFVCHHU-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-((4-bromophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has been the subject of extensive research due to its potential applications in various fields. This compound is a derivative of thiazole and has been found to possess several biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of (E)-3-((4-bromophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is still under investigation. However, it has been suggested that it may act by inhibiting certain enzymes involved in cancer cell growth and proliferation. It may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and physiological effects:
(E)-3-((4-bromophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile has been found to possess several biochemical and physiological effects. It has been found to possess anti-cancer, anti-inflammatory, and antioxidant properties. It has also been found to possess analgesic properties and has been tested in models of pain.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-3-((4-bromophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile in lab experiments include its potent anti-cancer, anti-inflammatory, and antioxidant properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several possible future directions for research on (E)-3-((4-bromophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile. These include further studies on its mechanism of action, testing its efficacy in animal models of cancer and inflammation, and exploring its potential as a therapeutic agent for various diseases. Additionally, research could be focused on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of (E)-3-((4-bromophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile involves the reaction of 4-bromoaniline and 4-nitrothiazole with acrylonitrile. The reaction is carried out in the presence of a catalyst and under specific conditions to yield the desired compound in good yield.

Scientific Research Applications

(E)-3-((4-bromophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile has been extensively studied for its potential applications in various fields. It has been found to possess anti-cancer properties and has been tested against various cancer cell lines. It has also been found to possess anti-inflammatory and antioxidant properties and has been tested in models of inflammation and oxidative stress.

properties

IUPAC Name

(E)-3-(4-bromoanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN4O2S/c19-14-3-5-15(6-4-14)21-10-13(9-20)18-22-17(11-26-18)12-1-7-16(8-2-12)23(24)25/h1-8,10-11,21H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREZJAMIFVCHHU-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)Br)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)Br)/C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((4-bromophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.